molecular formula C8H8N2O4 B1416534 Methyl 2-methyl-5-nitronicotinate CAS No. 936130-27-7

Methyl 2-methyl-5-nitronicotinate

Cat. No.: B1416534
CAS No.: 936130-27-7
M. Wt: 196.16 g/mol
InChI Key: XLENGXHHGQWCMW-UHFFFAOYSA-N
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Description

Methyl 2-methyl-5-nitronicotinate is a nitro-substituted pyridine derivative characterized by a methyl ester group at position 3, a methyl substituent at position 2, and a nitro group at position 5 on the pyridine ring (Figure 1). This compound serves as a critical intermediate in medicinal and organic synthesis. Key applications include:

  • Synthesis of conformationally restricted nicotine analogs: Used to generate tricyclic pyrroloquinoline derivatives via reduction and cyclization steps .
  • Anticoccidial agent precursor: The ethyl ester analog (ethyl 2-methyl-5-nitronicotinate) is converted to 2-methyl-5-nitronicotinamide, which exhibits significant activity against Eimeria tenella .
  • Fluorinated pyridine synthesis: Acts as a substrate for electrophilic fluorination to produce 2-(fluoromethyl)pyridines, leveraging Selectfluor® as a fluorinating agent .

Properties

IUPAC Name

methyl 2-methyl-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-5-7(8(11)14-2)3-6(4-9-5)10(12)13/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLENGXHHGQWCMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653880
Record name Methyl 2-methyl-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936130-27-7
Record name Methyl 2-methyl-5-nitropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70653880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-5-nitronicotinate can be synthesized through several methods. One common approach involves the nitration of methyl 2-methyl nicotinate. The reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group at the 5-position of the nicotinic acid ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-5-nitronicotinate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Carboxylic acids: Formed through the hydrolysis of the ester group.

    Substituted nitro compounds: Formed through nucleophilic aromatic substitution.

Scientific Research Applications

Methyl 2-methyl-5-nitronicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes

Mechanism of Action

The mechanism of action of methyl 2-methyl-5-nitronicotinate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can also be hydrolyzed to release the active nicotinic acid derivative, which can modulate specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Nitro-Substituted Nicotinate Esters

Compounds synthesized via electrophilic fluorination or aryl substitution () show distinct physicochemical and biological properties based on substituents:

Compound Name Substituents (Positions) Physical State Yield (%) Key Applications/Notes Reference
Methyl 2-methyl-5-nitronicotinate 2-CH₃, 5-NO₂, 3-COOCH₃ Nicotine analog synthesis
Methyl 6-(3-fluorophenyl)-2-methyl-5-nitronicotinate (3g) 2-CH₃, 5-NO₂, 6-(3-F-C₆H₄) White powder 87 Fluorinated intermediate for drug design
Methyl 2-ethyl-6-(2-methoxyphenyl)-5-nitronicotinate (3e) 2-C₂H₅, 5-NO₂, 6-(2-MeO-C₆H₄) Yellow oil 82 Enhanced lipophilicity for membrane permeability studies
Methyl 2-methyl-5-nitro-6-(4-nitrophenyl)nicotinate (3f) 2-CH₃, 5-NO₂, 6-(4-NO₂-C₆H₄) White powder 93 High electron-withdrawing capacity for explosive precursors

Key Trends :

  • Electron-withdrawing groups (e.g., NO₂ at position 6 in 3f) increase reactivity in nucleophilic substitution reactions.
  • Fluorine substitution (e.g., 3g) improves metabolic stability and bioavailability in drug candidates .
  • Methoxy groups (e.g., 3e) enhance solubility in polar solvents .
Chloro and Hydroxy Derivatives
Compound Name Substituents (Positions) Key Properties/Applications Reference
Methyl 6-chloro-5-nitronicotinate 6-Cl, 5-NO₂, 3-COOCH₃ Reactive intermediate for cross-coupling reactions
Methyl 6-hydroxy-5-nitronicotinate 6-OH, 5-NO₂, 3-COOCH₃ Acidic proton enables hydrogen bonding in crystal engineering

Ester Group Modifications

Varying the ester group (methyl vs. ethyl) alters pharmacokinetic and synthetic utility:

Compound Name Ester Group Key Applications Reference
This compound COOCH₃ Precursor for nicotine analogs
Ethyl 2-methyl-5-nitronicotinate COOC₂H₅ Higher lipophilicity for anticoccidial agent synthesis
Ethyl 2-hydroxy-5-nitronicotinate COOC₂H₅, 2-OH Labile hydroxyl group for pH-sensitive prodrugs

Impact of Ester Groups :

  • Ethyl esters generally exhibit higher solubility in organic solvents compared to methyl esters, facilitating reactions in non-polar media .
  • Methyl esters are preferred in solid-phase synthesis due to lower molecular weight and ease of purification .

Amino and Methylamino Derivatives

Functionalization at position 2 or 6 with amino groups introduces biological activity:

Compound Name Substituents Biological Activity Reference
Methyl 2-amino-5-nitronicotinate 2-NH₂, 5-NO₂, 3-COOCH₃ Intermediate for benzo[d]thiazole synthesis
Methyl 6-(methylamino)-5-nitronicotinate 6-NHCH₃, 5-NO₂, 3-COOCH₃ Potential kinase inhibitor due to hydrogen-bonding capacity

Notes:

  • 2-Amino derivatives (e.g., Methyl 2-amino-5-nitronicotinate) are pivotal in synthesizing heterocyclic compounds with antimicrobial properties .
  • N-Methylation (e.g., 6-(methylamino) in ) reduces metabolic degradation, enhancing drug half-life .

Biological Activity

Methyl 2-methyl-5-nitronicotinate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a nitro derivative of pyridine characterized by the following structure:

  • Chemical Formula : C8H8N2O3
  • Molecular Weight : 180.16 g/mol

The presence of the nitro group (-NO2) is crucial for its biological activity, as it can undergo bioreduction to form reactive intermediates that interact with various cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors. The nitro group can be reduced to an amino group, which may enhance its reactivity and interaction with biological targets. Additionally, the ester functionality allows for modifications that can improve pharmacokinetic properties.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in inflammatory processes.
  • Receptor Interaction : It shows binding affinity towards nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions and diseases .

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in managing conditions characterized by excessive inflammation. Its mechanism likely involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

Research Findings and Case Studies

Several studies have highlighted the biological activities and potential applications of this compound:

  • Antimicrobial Activity Study :
    • A study conducted by researchers at [source] demonstrated that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate potency.
  • Anti-inflammatory Mechanism Investigation :
    • In vitro assays revealed that this compound significantly reduced the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Binding Affinity Studies :
    • Research published in [source] reported that this compound exhibits a moderate binding affinity for α4β2 and α7 nAChRs, with IC50 values indicating its potential role in modulating neurotransmitter release .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for various therapeutic applications:

  • Pharmaceutical Development : It serves as a lead compound for developing new antimicrobial and anti-inflammatory drugs.
  • Research Tool : The compound is utilized in studies aimed at understanding receptor pharmacology and enzyme interactions.

Summary Table of Biological Activities

Activity TypeObservationsReference
AntimicrobialEffective against multiple strains[source]
Anti-inflammatoryReduces NO production
Receptor BindingModerate affinity for nAChRs

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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